N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, nitro, and amino groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or hydrazones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Amino derivatives.
Reduction: Oximes, hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N4O4 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-12-5-3-4-6-15(12)18-11-17(22)20-19-10-13-9-14(21(23)24)7-8-16(13)25-2/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
BYPVFNQXBADXEM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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